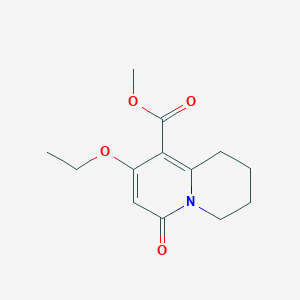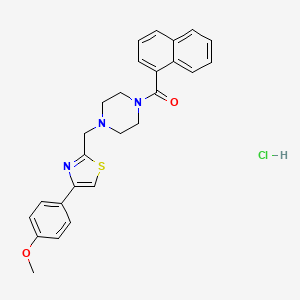
2,2,2-Trifluoroethyl 3,4-diethoxyphenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl 3,4-diethoxyphenylcarbamate (TFEDPC) is a synthetic compound that has been studied for its potential applications in scientific research. It was first synthesized in the early 1990s and has since become a valuable tool in the fields of biochemistry and physiology. The compound has a wide range of biological activities and has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Crystalline Covalent Organic Frameworks
Crystalline covalent organic frameworks (COFs) have been developed, utilizing organic building units linked through hydrazone bonds to create extended two-dimensional porous frameworks. These materials, COF-42 and COF-43, are highly crystalline, exhibit excellent chemical and thermal stability, and maintain permanent porosity. The incorporation of structures like 2,2,2-Trifluoroethyl 3,4-diethoxyphenylcarbamate into such frameworks could potentially enhance their utility in scientific research by contributing to the diversity and functionality of COFs (Uribe-Romo et al., 2011).
Photoredox Systems for Catalytic Fluoromethylation
The development of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds has been an area of significant interest, particularly in the synthesis of compounds containing trifluoromethyl groups, which are prevalent in pharmaceuticals and agrochemicals. The research focuses on the design of reaction systems that enable efficient and selective radical fluoromethylation under mild conditions, highlighting the potential of integrating compounds like 2,2,2-Trifluoroethyl 3,4-diethoxyphenylcarbamate into these systems to advance the synthesis of organofluorine compounds (Koike & Akita, 2016).
Bioorthogonal Chemistry for Investigating Biological Processes
A bioorthogonal chemical system has been established to investigate biological processes such as cell death and immunity. This system involves a cancer-imaging probe that can release a client protein, including an active gasdermin, selectively into tumor cells, revealing the antitumor immune function of pyroptosis. Such research underscores the importance of developing novel chemical systems, possibly incorporating compounds like 2,2,2-Trifluoroethyl 3,4-diethoxyphenylcarbamate, to elucidate complex biological phenomena (Wang et al., 2020).
Lewis Acid Catalysis in Organic Synthesis
Scandium trifluoromethanesulfonate has been demonstrated as an extremely active Lewis acid catalyst in the acylation of alcohols with acid anhydrides and mixed anhydrides. This research highlights the potential of using highly active Lewis acid catalysts, potentially in conjunction with compounds like 2,2,2-Trifluoroethyl 3,4-diethoxyphenylcarbamate, to facilitate challenging organic transformations, particularly in the synthesis of complex organic molecules (Ishihara et al., 1996).
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(3,4-diethoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4/c1-3-19-10-6-5-9(7-11(10)20-4-2)17-12(18)21-8-13(14,15)16/h5-7H,3-4,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUBJOHLSVDTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)OCC(F)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(3,4-diethoxyphenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2735201.png)
![N,N-diethyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2735203.png)
![2-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2735206.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2735209.png)




![2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide](/img/structure/B2735217.png)


